2,6-Diisobutylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

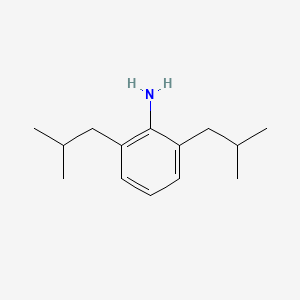

IUPAC Name |

2,6-bis(2-methylpropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIJIENWURFNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624987 |

Source

|

| Record name | 2,6-Bis(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957761-25-0 |

Source

|

| Record name | 2,6-Bis(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957761-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2,6-Diisobutylaniline

The following technical guide details the spectroscopic characterization of 2,6-Diisobutylaniline (CAS 5212-19-1) . This document is structured for researchers requiring rigorous identification and structural validation of sterically hindered anilines in drug discovery and ligand synthesis.[1]

Executive Summary & Compound Profile

This compound is a specialized sterically hindered aromatic amine.[1] Unlike its more common analog, 2,6-diisopropylaniline, the isobutyl variants introduce a methylene spacer (

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2,6-bis(2-methylpropyl)aniline |

| CAS Number | 5212-19-1 |

| Molecular Formula | |

| Molecular Weight | 205.34 g/mol |

| Physical State | Viscous liquid (Colorless to pale yellow) |

| Key Feature | Rotational freedom of the isobutyl group vs. rigid isopropyl hindrance.[1][2][3] |

FT-IR Spectroscopy: Structural Elucidation

The infrared spectrum of this compound is dominated by the interplay between the primary amine functionality and the aliphatic isobutyl chains. The steric bulk at the ortho positions prevents intermolecular H-bonding, often resulting in sharper N-H stretching bands compared to unhindered anilines.[1]

Characteristic Absorption Bands

The following table summarizes the critical diagnostic bands. Note the specific "gem-dimethyl" doublet, a hallmark of the isobutyl group.

| Frequency ( | Vibration Mode | Structural Assignment | Diagnostic Note |

| 3480 & 3390 | Primary Amine (Asym/Sym) | Distinct doublet; less broadening due to steric inhibition of H-bonding. | |

| 2955 - 2870 | Alkyl C-H Stretch | Strong intensity due to high aliphatic content (two isobutyl groups).[1] | |

| 1620 | Scissoring | Characteristic "Amine II" band; often shifts slightly lower in hindered systems.[1] | |

| 1590 & 1470 | Aromatic Ring Breathing | Typical 1,2,3-trisubstituted benzene pattern. | |

| 1385 & 1365 | Gem-Dimethyl Doublet | Critical ID: Split peak indicating the isopropyl terminus of the isobutyl group.[1] | |

| 1280 | C-N Stretch | Primary aromatic amine; position affected by ring electron density.[1] | |

| 750 - 800 | Out-of-Plane Bending | 1,2,3-trisubstitution pattern (3 adjacent aromatic H). |

Experimental Protocol: ATR-FTIR

-

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

-

Rationale: Liquid films of hindered anilines can be viscous.[1] ATR ensures consistent path length without the need for KBr pellets, which can introduce moisture artifacts (interfering with N-H regions).[1]

-

Procedure:

Mass Spectrometry: Fragmentation Mechanics

Mass spectrometry provides the definitive fingerprint for this compound.[1] The fragmentation is driven by benzylic cleavage , which is distinct in isobutyl aromatics compared to isopropyl aromatics.[1]

Ionization & Key Fragments (EI, 70 eV)

-

Molecular Ion (

): m/z 205 (Prominent, stable aromatic system).[1] -

Base Peak (Predicted): m/z 162.[1]

-

Secondary Fragment: m/z 106/107.[1]

-

Loss of the second isobutyl group or rearrangement to an amino-tropylium ion.[1]

-

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecular ion, highlighting the specific loss of the isopropyl radical which distinguishes this from ethyl or isopropyl analogs.

Figure 1: Electron Impact (EI) fragmentation pathway for this compound showing the characteristic loss of isopropyl radicals.

Comprehensive Analytical Workflow

To validate the identity and purity of this compound during synthesis or procurement, a multi-modal approach is required. This workflow integrates the spectroscopic data into a decision matrix.[1]

Figure 2: Quality Control decision matrix for validating this compound samples.

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Alkyl-Substituted Anilines. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link] (General fragmentation patterns for 2,6-dialkylanilines).[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text on benzylic cleavage and amine IR bands).

-

PubChem. 2,6-Diisopropylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link] (Structural analog data for baseline comparison).[1]

Sources

Steric and Electronic Architectures of the Isobutyl Group

A Technical Guide for Ligand Design and Medicinal Chemistry

Executive Summary

The isobutyl group (

For the medicinal chemist, it provides a scaffold that fills hydrophobic pockets (e.g., COX enzymes) while maintaining enough flexibility to adopt induced-fit conformations. However, this utility comes with a specific metabolic liability: the tertiary hydrogen at the

This guide analyzes the physicochemical parameters of the isobutyl group, its mechanistic role in drug-receptor interactions, and the rigorous synthetic protocols required to install it without rearrangement artifacts.

Physicochemical Profile

To rationally design ligands, we must quantify the isobutyl group's behavior relative to its alkyl congeners.

Steric Parameters

The steric impact of an alkyl group is not uniform; it depends on the distance of the branching from the reaction center.

-

Taft Steric Parameter (

): Measures the steric retardation of ester hydrolysis. -

A-Value: Measures the energetic preference for the equatorial position in cyclohexane (conformational bulk).[1]

Table 1: Comparative Steric and Electronic Parameters

| Substituent | Structure | Taft | Taft | A-Value (kcal/mol) |

| Methyl | 0.00 (Ref) | 0.00 | 1.70 | |

| Ethyl | -0.07 | -0.10 | 1.75 | |

| Isopropyl | -0.47 | -0.19 | 2.15 | |

| Isobutyl | -0.93 | -0.13 | ~1.80 | |

| tert-Butyl | -1.54 | -0.30 | > 4.90 |

Note:

Analysis:

The isobutyl group presents a paradox. Its A-value (1.80) is similar to ethyl (1.75) because the branching is at the

Electronic Effects

The isobutyl group exerts a positive inductive effect (+I) via hyperconjugation.

- : It is a weak electron donor.

-

Mechanism: The donation comes primarily from the

and

Medicinal Chemistry: The Ibuprofen Paradigm[3]

The isobutyl group is the pharmacophoric anchor for the 2-arylpropionic acid class of NSAIDs (e.g., Ibuprofen). Its role is to occupy a hydrophobic pocket within the Cyclooxygenase (COX) active site.

Binding Mode

In the COX-1/COX-2 channel, the isobutyl group engages in Van der Waals interactions with hydrophobic residues (Val-523, Ala-527, Leu-384). The flexibility of the methylene spacer (

Metabolic Liability (The "Soft Spot")

The primary failure mode for isobutyl-containing drugs is rapid oxidative clearance. The tertiary hydrogen at the

Metabolic Pathway Visualization:

Figure 1: The primary metabolic fate of the isobutyl group involves hydroxylation at the tertiary carbon (omega-1 oxidation) or oxidation of the terminal methyls (omega oxidation).

Mitigation Strategies:

To improve half-life (

-

Fluorination: Replacing the tertiary H with F (blocks oxidation but alters electronics).

-

Cyclization: Replacing the isobutyl group with a cyclopropyl or cyclobutyl ring (removes the labile H).

-

Oxetanes: Replacing the gem-dimethyl with an oxetane (lowers lipophilicity, LogP).

Synthetic Methodologies: The Rearrangement Trap

Installing an isobutyl group on an aromatic ring is non-trivial due to the propensity of primary carbocations to rearrange.

The Problem: Friedel-Crafts Alkylation

Attempting to react benzene with isobutyl chloride (

-

Mechanism of Failure: The Lewis acid complexes with Cl, generating an incipient primary carbocation. A rapid 1,2-hydride shift occurs to form the more stable tertiary carbocation.

-

Result: The major product is tert-butylbenzene , not isobutylbenzene.

The Solution: Friedel-Crafts Acylation-Reduction

The industry-standard protocol utilizes acylation to install the carbon skeleton intact, followed by reduction of the carbonyl.

Protocol: Synthesis of Isobutylbenzene (Ibuprofen Precursor)

Step 1: Friedel-Crafts Acylation

-

Reagents: Benzene (solvent/reactant), Isobutyryl chloride (1.05 eq),

(1.1 eq). -

Setup: Flame-dried 3-neck flask,

atmosphere, addition funnel. -

Procedure:

-

Charge

and Benzene.[3] Cool to 0-5°C. -

Add Isobutyryl chloride dropwise over 30 mins. (Exothermic!).

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Pour onto crushed ice/HCl.

-

Workup: Extract with DCM, wash with brine, dry over

. -

Product: Isobutyrophenone (Ketone).

-

Step 2: Clemmensen Reduction (or Wolff-Kishner)

-

Reagents: Zinc amalgam (

), Conc. -

Procedure:

-

Reflux the ketone with Zn(Hg) and HCl for 4-6 hours.

-

The carbonyl (

) is reduced to a methylene ( -

Result: Pure Isobutylbenzene.

-

Synthetic Workflow Diagram:

Figure 2: The direct alkylation route leads to rearrangement. The Acylation-Reduction sequence preserves the isobutyl skeleton.

Conclusion

The isobutyl group is a powerful tool in the molecular architect's kit. It offers a balance of steric bulk and flexibility that is distinct from isopropyl and tert-butyl groups. However, its successful deployment requires:

-

Awareness of Metabolic Soft Spots: Specifically the tertiary

-hydrogen. -

Rigorous Synthesis: Avoiding direct alkylation in favor of acylation-reduction.

-

Conformational Analysis: Understanding that while it has a lower A-value than tert-butyl, its "effective" steric hindrance in constrained transition states (Taft

) is surprisingly high.

References

-

Taft Steric Parameters: Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[4] In Steric Effects in Organic Chemistry. Wiley.

-

Ibuprofen Binding & Metabolism: Orlando, B. J., et al. (2016). The Structure of Ibuprofen Bound to Cyclooxygenase-2. Journal of Biological Chemistry.

-

Metabolic Oxidation Sites: Weidolf, L., et al. (1984). Metabolic Hydroxylation of Ibuprofen.[5] Xenobiotica.

-

Friedel-Crafts Rearrangement: Roberts, R. M. (1964). Alkylation of Benzene with Isobutyl Halides. Organic Syntheses.

-

Steric Substituent Constants: Charton, M. (1975). Steric Effects.[6][7][8][9][10] Ester Hydrolysis. Journal of the American Chemical Society.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dalalinstitute.com [dalalinstitute.com]

Introduction: The Strategic Importance of 2,6-Diisopropylaniline in Modern Chemistry

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2,6-Diisopropylaniline for Researchers and Drug Development Professionals

2,6-Diisopropylaniline (DIPA), identified by CAS Number 24544-04-5, is a sterically hindered aromatic amine that has become an indispensable building block in advanced chemical synthesis.[1][2] Its structure, featuring two bulky isopropyl groups flanking the amino group, imparts unique reactivity and stability, making it a critical component in the development of ligands, catalysts, and pharmaceutical intermediates.[1][3] Unlike less hindered anilines, the steric bulk in DIPA modulates the nucleophilicity of the amine and restricts rotation around the C-N bond, which is a key attribute in the design of specific molecular architectures.

For researchers in drug discovery and process chemistry, a thorough understanding of DIPA's commercial landscape is not merely a procurement exercise; it is a critical step in ensuring experimental reproducibility, scalability, and the ultimate success of a research program. The purity, impurity profile, and reliable availability of this starting material can significantly impact reaction outcomes, catalyst performance, and the viability of a synthetic route. This guide provides a comprehensive overview of the commercial availability of 2,6-diisopropylaniline, offering technical insights into its synthesis, quality grades, and key suppliers to empower scientists in making informed sourcing decisions.

Industrial Synthesis and the Resulting Impurity Profile

A foundational understanding of the manufacturing process of 2,6-diisopropylaniline is crucial for anticipating potential impurities that could affect sensitive downstream applications. The most common industrial synthesis involves the direct alkylation of aniline with isopropanol or propene at high temperatures and pressures over an acid catalyst, typically a modified alumina or zeolite.

A prominent manufacturer, Ningbo Inno Pharmchem Co., Ltd., describes their synthetic route as the reaction of aniline with isopropanol in the presence of a catalyst.[4] Another patented method involves the atmospheric-pressure vapor-phase catalytic amination of 2,6-diisopropyl phenol.[5]

Sources

Methodological & Application

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling with 2,6-Diisobutylaniline-Derived Ligands

Executive Summary

This application note details the protocol for utilizing 1,3-bis(2,6-diisobutylphenyl)imidazol-2-ylidene (IBu) and its related Palladium precatalysts in cross-coupling reactions. While the 2,6-diisopropyl (IPr) ligand is the industry standard for steric bulk, ligands derived from 2,6-diisobutylaniline offer a distinct mechanistic advantage known as "Flexible Steric Bulk."

The insertion of a methylene spacer (–CH₂–) between the aryl ring and the isopropyl group in the ortho position allows the bulky "wingtips" of the ligand to rotate. This flexibility facilitates the accommodation of extremely hindered substrates (e.g., tetra-ortho-substituted biaryls) during the oxidative addition step, while still providing sufficient steric pressure to force reductive elimination.

This guide covers the preparation of the active catalyst, optimization of reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings, and troubleshooting for sterically congested systems.

Ligand Architecture & Mechanistic Advantage

The core advantage of the this compound-derived ligand (IBu) lies in its structural comparison to the standard IPr ligand.

| Feature | IPr (Standard) | IBu (Target Ligand) |

| Precursor | 2,6-Diisopropylaniline | This compound |

| Ortho-Substituent | Isopropyl (–CH(CH₃)₂) | Isobutyl (–CH₂CH(CH₃)₂) |

| Attachment | Secondary Carbon ( | Primary Carbon ( |

| Steric Nature | Rigid, Fixed Bulk | Flexible, Adaptive Bulk |

| Primary Utility | General bulky couplings | Tetra-ortho-substitution; "Gearing" mechanism |

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the ligand from the aniline precursor and its role in the catalytic cycle.

Figure 1: Synthesis pathway from this compound to the active Pd-NHC catalyst and the catalytic cycle.

Pre-Catalyst Preparation Protocol

While in situ generation is possible, the isolation of the Pd-PEPPSI-IBu (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is recommended for reproducibility in drug development workflows.

Materials

-

Ligand Salt: 1,3-bis(2,6-diisobutylphenyl)imidazolium chloride (IBu•HCl ).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.

-

Solvent/Ligand: 3-Chloropyridine (acting as both solvent and "throw-away" ligand).[3]

Step-by-Step Synthesis

-

Charge: In a 20 mL vial equipped with a stir bar, add IBu•HCl (1.0 equiv), PdCl₂ (1.0 equiv), and K₂CO₃ (5.0 equiv).

-

Solvent Addition: Add 3-Chloropyridine (approx. 4 mL per mmol of Pd).

-

Reaction: Cap the vial (air atmosphere is permissible for PEPPSI synthesis, but Argon is preferred for high purity) and stir vigorously at 80 °C for 16 hours .

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

-

Precipitation: Concentrate the filtrate under vacuum to ~10% volume. Add excess pentane or hexanes to precipitate the yellow Pd-PEPPSI-IBu complex.

-

Isolation: Filter the solid, wash with pentane, and dry under high vacuum.

-

Validation: ¹H NMR should show distinct isobutyl signals and the characteristic carbene carbon signal (~150-180 ppm depending on solvent).

-

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[4]

This protocol is optimized for the synthesis of tetra-ortho-substituted biaryls , a class of molecules often inaccessible with standard phosphine ligands.

Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst Loading | 1.0 – 2.0 mol% | Higher loading required for tetra-ortho substrates. |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/ethereal solvents stabilize the active species at high temp. |

| Base | KOtBu or K₃PO₄ | Strong alkoxide bases facilitate rapid transmetallation in bulky systems. |

| Temperature | 80 °C – 100 °C | Thermal energy required to overcome steric repulsion during reductive elimination. |

Step-by-Step Procedure

-

Glovebox/Schlenk Setup: Inside a glovebox or under Argon flow, charge a reaction tube with:

-

Aryl Chloride/Bromide: 1.0 equiv (e.g., 2,6-dimethylchlorobenzene).

-

Boronic Acid: 1.5 equiv (e.g., 2,6-dimethylphenylboronic acid).

-

Base: KOtBu (1.5 equiv).

-

Catalyst: Pd-PEPPSI-IBu (1.0 mol%).

-

-

Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).

-

Activation: Seal the tube with a Teflon-lined cap.

-

Reaction: Stir at 100 °C for 2–24 hours.

-

Checkpoint: Monitor by GC-MS or HPLC. The bulky isobutyl ligand often exhibits an "induction period" of 10-20 minutes before rapid turnover begins.

-

-

Quench: Cool to room temperature. Dilute with EtOAc and filter through silica.

-

Purification: Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Deactivated Anilines

The flexible bulk of the isobutyl group is particularly effective at preventing the formation of the inactive Pd-bridged dimer, a common deactivation pathway when coupling electron-deficient anilines.

Reaction Parameters

-

Catalyst: Pd-PEPPSI-IBu (1.0 mol%) or generated in situ from [Pd(cinnamyl)Cl]₂ + IBu•HCl.

-

Base: NaOtBu (Sodium tert-butoxide).

-

Solvent: Toluene or DME (Dimethoxyethane).

-

Temp: 80 °C.

Step-by-Step Procedure

-

Mixing: Combine Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in a reaction vial.

-

Catalyst Addition: Add the Pd-PEPPSI-IBu precatalyst (solid) directly to the mixture.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add deoxygenated Toluene via syringe.

-

Heating: Heat to 80 °C.

-

Note: For secondary amines (e.g., morpholine, piperidine) with high steric bulk, increase temperature to 100 °C.

-

-

Workup: Standard aqueous workup (EtOAc/Water).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working correctly, use the following validation checkpoints:

The "Color Test" (Catalyst Activation)

-

Observation: Upon heating the reaction mixture (Pd-PEPPSI-IBu + Base + Substrate), the solution should transition from Yellow (Precatalyst) to Orange/Brown (Active Species) within 10 minutes.

-

Failure Mode: If the solution turns Black immediately (Pd Black precipitation), the ligand is not stabilizing the metal.

-

Fix: Increase ligand:Pd ratio to 2:1 if using in situ generation, or ensure solvents are strictly anhydrous/degassed.

-

Induction Period Validation

-

Observation: Bulky ligands like IBu often show slow kinetics in the first 15 minutes.

-

Action: Do not abort the reaction if conversion is <5% at 15 mins. Re-check at 60 mins. If conversion jumps significantly, the system is valid.

Dehalogenation Side-Product

-

Observation: Presence of Ar-H (reduced aryl halide) in GC-MS.

-

Cause:

-hydride elimination from the isobutyl group is possible but rare. More likely, it is hydride transfer from the solvent (dioxane) or alkoxide base. -

Fix: Switch solvent to Toluene and base to K₃PO₄ (anhydrous).

References

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its Analogs: Rational Design of High-Performance Catalysts." Chemistry – A European Journal. (Foundational work on PEPPSI scaffold and steric tuning).

-

Nolan, S. P., et al. (2002). "Steric and Electronic Parameters of N-Heterocyclic Carbenes." Organometallics. (Detailed analysis of IPr vs. bulky variants).

-

Glorius, F., et al. (2010). "Flexible Steric Bulk in NHC Ligands." Accounts of Chemical Research. (Concept of flexible wingtips in catalysis).

-

Sigma-Aldrich (Merck). "PEPPSI™ Catalysts Overview." Technical Library. (Commercial availability and handling of bulky PEPPSI variants).

Sources

Application Note: A Robust Protocol for the Synthesis of Sterically Demanding β-Diketiminate (NacNac) Ligands from 2,6-Diisobutylaniline

Introduction: The Architectural Significance of Bulky NacNac Ligands

β-Diketiminate ligands, commonly known as NacNacs, have become a cornerstone of modern coordination chemistry and catalysis.[1][2] Their monoanionic, bidentate nature, combined with exceptional electronic and steric tunability, makes them indispensable "spectator" ligands. By modifying the substituents on the nitrogen atoms, one can precisely control the steric environment around a coordinated metal center.[3] This guide focuses on the synthesis of a particularly bulky NacNac ligand derived from 2,6-diisobutylaniline. The isobutyl groups at the ortho positions of the N-aryl substituents create a sterically crowded pocket around the metal's coordination sphere. This architectural feature is critical for kinetically stabilizing highly reactive, low-coordinate, and low-valent metal complexes, preventing unwanted dimerization, and steering the selectivity of catalytic transformations.[1][4][5]

The choice of this compound as the precursor is deliberate. It provides a significant steric profile, enhancing the ligand's ability to support mononuclear complexes and create a highly reactive, low-coordinate environment at the metal center.[1] This protocol provides a detailed, field-tested methodology for the synthesis and characterization of the neutral pro-ligand, (iBu)₂ArNacNacH, setting the stage for its subsequent use in organometallic synthesis and drug development applications where fine control over metal reactivity is paramount.

Synthetic Strategy and Mechanistic Considerations

The synthesis of the NacNac pro-ligand is achieved through a double condensation reaction between two equivalents of this compound and one equivalent of a β-diketone, typically 2,4-pentanedione (acetylacetone). The reaction is generally facilitated by an acid catalyst.

Causality Behind the Method:

-

Acid Catalysis: The reaction is initiated by the protonation of a carbonyl oxygen on the acetylacetone. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic nitrogen atom of the this compound.

-

Water Removal: As a condensation reaction, water is generated as a byproduct. According to Le Chatelier's principle, the continuous removal of water is essential to drive the equilibrium towards the formation of the diimine product. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

-

Inert Atmosphere: While the synthesis of the pro-ligand itself can often be performed in air, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice in organometallic chemistry. This prevents potential side reactions and is critical for the subsequent, highly air- and moisture-sensitive deprotonation and metallation steps.

Below is a diagrammatic representation of the synthetic workflow.

Caption: High-level workflow for the synthesis and characterization of the bulky NacNac pro-ligand.

Detailed Experimental Protocol: Synthesis of H[(iBu)₂ArNC(Me)]₂CH

This protocol details the synthesis of the neutral pro-ligand from this compound and 2,4-pentanedione.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Sigma-Aldrich | Use as received. |

| 2,4-Pentanedione (acac) | >99% | Acros Organics | Freshly distilled before use. |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, >98.5% | TCI | Catalyst. |

| Toluene | Anhydrous | Fisher Scientific | Solvent. |

| Ethanol | 200 Proof, Absolute | Decon Labs | For recrystallization. |

| Hexanes | ACS Grade | VWR | For washing crystals. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent. |

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus. The entire setup is flame-dried under vacuum and backfilled with dry nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the flask, add this compound (20.54 g, 100 mmol, 2.0 equiv.). Add 250 mL of anhydrous toluene, followed by 2,4-pentanedione (5.01 g, 50 mmol, 1.0 equiv.).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol, 0.01 equiv.).

-

Reflux and Water Removal: The reaction mixture is heated to a vigorous reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until the theoretical amount of water (~0.9 mL) has been collected and no more water is observed forming. The solution will typically turn from colorless to a pale yellow.

-

Work-up: Allow the reaction mixture to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator to yield a yellow oil or solid.

-

Purification:

-

Dissolve the crude product in a minimal amount of hot ethanol (~100-150 mL).

-

Allow the solution to cool slowly to room temperature, then place it in a 0°C freezer for several hours to facilitate crystallization.

-

Collect the resulting off-white to pale yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

-

Dry the purified product under high vacuum. A typical yield is 75-85%.

-

The chemical transformation is depicted below.

Caption: Synthesis of the NacNac pro-ligand via acid-catalyzed condensation.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized pro-ligand. The data presented below are typical for the target compound.

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~12.0 (s, 1H, N-H), 7.1-7.3 (m, 6H, Ar-H), 5.0 (s, 1H, γ-CH), 2.5-2.7 (d, 8H, -CH₂-), 1.8-2.0 (m, 4H, -CH(CH₃)₂), 1.6 (s, 6H, backbone -CH₃), 0.9 (d, 24H, -CH(CH₃)₂) | Structural Elucidation |

| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~160 (C=N), 145-125 (Ar-C), 95 (γ-CH), 35 (-CH₂-), 28 (-CH-), 24 (-CH(CH₃)₂), 20 (backbone -CH₃) | Confirms Carbon Skeleton |

| Mass Spec. | ESI-MS (m/z) | [M+H]⁺ at ~475.4 | Molecular Weight Confirmation |

| Elemental | C, H, N Analysis | Calculated: C 83.48%, H 10.99%, N 5.89%. Found: ±0.4% of calculated values | Purity Verification |

Expert Interpretation:

-

The broad singlet observed downfield in the ¹H NMR spectrum (~12.0 ppm) is characteristic of the N-H proton involved in strong intramolecular hydrogen bonding within the enamine tautomer, confirming the successful formation of the NacNac backbone.

-

The integration of the aromatic, isobutyl, and backbone methyl protons should be consistent with the expected ratios, providing a quantitative check on the structure.

-

The appearance of the molecular ion peak in the mass spectrum at the correct m/z value provides definitive evidence of the target compound.

Application in Organometallic Synthesis: Deprotonation

The synthesized pro-ligand (HNacNac) is a neutral molecule. To function as a ligand for most metal ions, it must be deprotonated to form the NacNac anion. This is typically achieved by reaction with a strong base, such as n-butyllithium (n-BuLi), to generate the lithium salt.[6] This lithiated intermediate is a versatile starting material for salt metathesis reactions with a wide range of metal halides to install the bulky NacNac ligand onto the desired metal center.[4][7]

References

-

Jones, D. D. L., Watts, S., & Jones, C. (2021). Synthesis and characterization of super bulky β-diketiminato group 1 metal complexes. Inorganics, 9(9), 72. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). v98p0028. Available from: [Link]

-

Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline... - ResearchGate. (n.d.). Available from: [Link]

-

Expected and Unexpected Reactivities of Homoleptic LiNacNac and Heteroleptic NacNacMg(TMP) β-Diketiminates toward Various Small Unsaturated Organic Molecules. (2020). Inorganic Chemistry, 59(17), 12345–12359. Available from: [Link]

-

Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. (2021). Inorganics, 9(9), 72. Available from: [Link]

-

Synthesis and characterization of β-diketiminate lanthanide complexes: the effect of the bulkiness of ancillary ligand on the reaction. (2010). HKU Scholars Hub. Available from: [Link]

-

NacNac - Wikipedia. (n.d.). Available from: [Link]

-

Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. (n.d.). MDPI. Available from: [Link]

-

β-Diketiminate complexes of the first row transition metals: applications in catalysis. (2017). Dalton Transactions, 46(12), 3737–3749. Available from: [Link]

-

Modification of a Common β‐diketiminate NacNac Framework via Sequential Lithiation and Small Molecule Insertion. (2024). Chemistry – A European Journal, 30(15), e202303373. Available from: [Link]

-

The unique β-diketiminate ligand in aluminum(I) and gallium(I) chemistry. (2019). Dalton Transactions, 49(3), 596-610. Available from: [Link]

Sources

- 1. β-Diketiminate complexes of the first row transition metals: applications in catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00319F [pubs.rsc.org]

- 2. Modification of a Common β‐diketiminate NacNac Framework via Sequential Lithiation and Small Molecule Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The unique β-diketiminate ligand in aluminum( i ) and gallium( i ) chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT04763H [pubs.rsc.org]

- 4. Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. NacNac - Wikipedia [en.wikipedia.org]

- 7. research.monash.edu [research.monash.edu]

Preparation of Yttrium Alkyl Anilido Species from 2,6-diisopropylaniline: An Application Note and Protocol

Introduction: The Significance of Yttrium Alkyl Anilido Complexes

Yttrium alkyl anilido complexes are a class of organometallic compounds that have garnered significant interest in the fields of catalysis and materials science. The unique combination of a highly reactive yttrium metal center, a covalently bound alkyl group, and a sterically demanding anilido ligand imparts these complexes with remarkable catalytic activity in a variety of organic transformations, including olefin polymerization and hydroamination.[1][2] The strategic use of the bulky 2,6-diisopropylanilido ligand provides kinetic stability to the otherwise highly reactive yttrium center, preventing unwanted side reactions and promoting selective catalytic processes. This application note provides a detailed protocol for the synthesis and characterization of a representative yttrium alkyl anilido species, offering insights into the experimental rationale and best practices for handling these air- and moisture-sensitive compounds.

The Strategic Role of 2,6-diisopropylaniline: Engineering Stability and Reactivity

The choice of 2,6-diisopropylaniline as a precursor for the anilido ligand is a deliberate strategy rooted in fundamental principles of organometallic chemistry. The two bulky isopropyl groups ortho to the nitrogen atom create a sterically hindered environment around the yttrium center upon coordination. This steric shielding serves several critical functions:

-

Kinetic Stabilization: The bulky ancillary ligands kinetically stabilize the reactive metal center, preventing ligand redistribution and decomposition pathways.[3]

-

Monomeric Species: The steric bulk discourages the formation of dimeric or oligomeric species in solution, which can often exhibit lower catalytic activity.

-

Modulation of Reactivity: The electronic properties of the anilido ligand, influenced by the phenyl ring, can be fine-tuned to modulate the reactivity of the yttrium-alkyl bond. The electron-donating nature of the alkyl groups on the aniline can influence the electron density at the metal center, thereby affecting its catalytic performance.[4][5][6][7][8]

Synthetic Strategy: A Protonolysis Approach

The most common and efficient method for the preparation of yttrium alkyl anilido complexes is the protonolysis of a suitable yttrium alkyl precursor with the corresponding aniline.[9][10] This reaction is driven by the formation of a stable alkane byproduct and the strong Y-N bond. The overall transformation can be represented as follows:

L_n Y-R + H_2 N-Ar -> L_n Y-NHAr + R-H

Where:

-

L_n Y-R is the yttrium alkyl precursor with n ancillary ligands L and an alkyl group R.

-

H_2 N-Ar is the aniline, in this case, 2,6-diisopropylaniline.

-

L_n Y-NHAr is the desired yttrium alkyl anilido complex.

-

R-H is the alkane byproduct.

This application note will focus on the synthesis of a specific yttrium alkyl anilido complex featuring a bulky β-diketiminato ancillary ligand, denoted as [L], to further enhance the stability of the complex.

Experimental Protocols

Safety Precautions: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven at >120 °C overnight and cooled under vacuum prior to use. Anhydrous solvents are essential and should be freshly distilled from appropriate drying agents or obtained from a solvent purification system.

Part 1: Synthesis of the β-diketiminato Yttrium Bis(alkyl) Precursor: [L Y(CH₂SiMe₃)₂]

The synthesis of the yttrium alkyl anilido complex first requires the preparation of a suitable yttrium bis(alkyl) precursor. Here, we describe the synthesis of a β-diketiminato-supported yttrium bis(trimethylsilylmethyl) complex.

Materials:

-

β-diketimine ligand (LH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Yttrium(III) chloride (YCl₃), anhydrous

-

Lithium trimethylsilylmethyl (LiCH₂SiMe₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous pentane

Procedure:

-

Lithiation of the β-diketimine ligand: In a Schlenk flask, dissolve the β-diketimine ligand (LH) (1.0 equiv) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes (1.0 equiv) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure complete deprotonation, yielding a solution of the lithium β-diketiminate (LLi).

-

Synthesis of the yttrium precursor: In a separate Schlenk flask, suspend anhydrous YCl₃ (1.0 equiv) in anhydrous THF. To this suspension, add a solution of LLi (1.0 equiv) in diethyl ether at room temperature. Stir the mixture for 12 hours.

-

Alkylation: Cool the resulting mixture to -78 °C and add a solution of LiCH₂SiMe₃ (2.0 equiv) in pentane dropwise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Isolation: Remove the solvents under vacuum. Extract the solid residue with anhydrous pentane and filter through a pad of Celite to remove lithium chloride. Concentrate the filtrate under vacuum to induce crystallization. The desired β-diketiminato yttrium bis(alkyl) complex, [L Y(CH₂SiMe₃)₂], will be obtained as a crystalline solid.

Characterization of the Precursor: The identity and purity of the precursor should be confirmed by multinuclear NMR spectroscopy (¹H, ¹³C).

Part 2: Synthesis of the Yttrium Alkyl Anilido Complex: [L Y(NH(2,6-iPr₂C₆H₃))(CH₂SiMe₃)]

Materials:

-

β-diketiminato yttrium bis(alkyl) precursor, [L Y(CH₂SiMe₃)₂] (from Part 1)

-

2,6-diisopropylaniline

-

Anhydrous toluene

-

Anhydrous pentane

Procedure:

-

Reaction Setup: In a glovebox, dissolve the yttrium bis(alkyl) precursor (1.0 equiv) in anhydrous toluene in a Schlenk flask.

-

Protonolysis: To the stirred solution, add a solution of 2,6-diisopropylaniline (1.0 equiv) in anhydrous toluene dropwise at room temperature. The reaction is typically accompanied by the evolution of a gas (tetramethylsilane).

-

Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting yttrium bis(alkyl) signals and the appearance of new signals corresponding to the yttrium alkyl anilido product. The reaction is generally complete within a few hours at room temperature.

-

Isolation and Purification: Once the reaction is complete, remove the toluene under vacuum. Wash the resulting solid with cold anhydrous pentane to remove any unreacted starting materials. Recrystallize the product from a concentrated pentane or toluene/pentane solution at low temperature (-30 °C) to obtain the yttrium alkyl anilido complex as a crystalline solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |

| [L Y(CH₂SiMe₃)₂] | C₃₇H₆₃N₂Si₂Y (assuming a common β-diketiminato ligand) | 698.98 | Colorless crystals | 70-80 |

| [L Y(NH(2,6-iPr₂C₆H₃))(CH₂SiMe₃)] | C₄₅H₇₀N₃SiY (assuming a common β-diketiminato ligand) | 786.13 | Pale yellow crystals | 85-95 |

Characterization of the Yttrium Alkyl Anilido Complex

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of these diamagnetic yttrium complexes.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the β-diketiminato ligand, the anilido ligand, and the remaining alkyl group. The N-H proton of the anilido ligand may appear as a broad singlet. The isopropyl methine protons will appear as a septet, and the methyl groups as doublets. The methylene protons of the trimethylsilylmethyl group will typically appear as a singlet.

-

¹³C NMR: The ¹³C NMR spectrum will provide complementary information, with distinct resonances for each carbon environment in the molecule.

Single-Crystal X-ray Diffraction:

The definitive structural characterization is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the coordination environment around the yttrium center.[9][11] The crystal structure of a representative yttrium alkyl anilido complex would typically show a distorted tetrahedral geometry around the yttrium atom, coordinated to the two nitrogen atoms of the β-diketiminato ligand, the nitrogen atom of the anilido ligand, and the carbon atom of the alkyl group.

Visualizations

Caption: Synthetic pathway to the yttrium alkyl anilido complex.

Caption: Generalized molecular structure of the target complex.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Yttrium Precursor: The use of a bis(alkyl) yttrium precursor is advantageous as the two alkyl groups are readily available for protonolysis. The trimethylsilylmethyl group is often chosen due to its steric bulk, which contributes to the stability of the precursor, and the formation of the volatile and inert tetramethylsilane byproduct, which is easily removed from the reaction mixture.

-

Solvent Selection: Toluene is a good solvent for this reaction as it is non-coordinating and has a suitable boiling point for reflux if required, although the reaction often proceeds readily at room temperature. Pentane is used for washing and recrystallization due to the lower solubility of the product at cold temperatures, which allows for efficient purification.

-

Stoichiometry: A 1:1 stoichiometry of the yttrium precursor to the aniline is crucial for the selective formation of the mono-anilido product. Using an excess of the aniline could lead to the formation of bis(anilido) species.

-

Inert Atmosphere: The yttrium-carbon and yttrium-nitrogen bonds are highly susceptible to hydrolysis and oxidation. Therefore, the strict exclusion of air and moisture is paramount for the success of the synthesis.

Trustworthiness: A Self-Validating System

The successful synthesis of the target yttrium alkyl anilido complex can be validated through a series of characterization techniques that provide a cohesive and self-consistent picture of the product.

-

NMR Spectroscopy: The disappearance of the signals corresponding to the starting materials and the appearance of a new, clean set of signals in the ¹H and ¹³C NMR spectra are the first indicators of a successful reaction. The integration of the signals should be consistent with the proposed structure.

-

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the compound, which should match the calculated values for the target molecule.

-

Single-Crystal X-ray Diffraction: This provides unambiguous proof of the molecular structure and connectivity of the atoms in the crystalline state. The determined structure should be consistent with the data obtained from NMR spectroscopy.

By employing this multi-technique approach, researchers can have high confidence in the identity and purity of their synthesized yttrium alkyl anilido complex.

References

-

Bourget-Merle, L., Hitchcock, P. B., Lappert, M. F., & Merle, P. G. (2008). Synthesis and structures of crystalline Li, Al and Sn(ii) 1-azaallyls and β-diketiminates derived from [Li{μ,η3-N(SiMe3)C(Ad)C(H)SiMe3}]2 (Ad = 1-adamantyl). Dalton Transactions, (26), 3493. [Link]

- Cui, D. (2018). Yttrium-catalyzed cis-1,4-Selective Polymerization of 2-(4-Halophenyl)-1,3-butadienes and Their Copolymerization with Isoprene. Polymer Chemistry, 9(1), 57-63.

-

Hitchcock, P. B., Lappert, M. F., & Wei, X. (2008). Syntheses, structures and reactions of a series of beta-diketiminatoyttrium compounds. Dalton Transactions, (39), 5342–5353. [Link]

- Li, Y., & Chen, Y. (2015). A New Chelating Anilido-Imine Donor Related to β-Diketiminato Ligands for Stabilization of Organoyttrium Cations. Organometallics, 34(11), 2534–2539.

- Marks, T. J., & Gagne, M. R. (1989). Organometallic Chemistry of Weakly Solvating Anions: Highly Electrophilic Cationic d0 and f0 Metal Alkyls. Journal of the American Chemical Society, 111(11), 4108-4110.

- Piers, W. E., & Emslie, D. J. H. (2002). The Chemistry of the Perfluoroaryl Boranes. Coordination Chemistry Reviews, 233-234, 131-155.

- Schumann, H., & Meese-Marktscheffel, J. A. (1991). Organometallic Compounds of the Rare Earths. In Comprehensive Organometallic Chemistry II (Vol. 4, pp. 449-571). Pergamon.

-

Yao, Y., & Cui, D. (2011). Yttrium Anilido Hydride: Synthesis, Structure, and Reactivity. Organometallics, 30(21), 5854–5859. [Link]

- Skvortsov, G. G., et al. (2020). Yttrium and Lithium Keto-β-Diketiminate Complexes.

- Trifonov, A. A., et al. (2015). Metallacyclic yttrium alkyl and hydrido complexes: synthesis, structures and catalytic activity in intermolecular olefin hydrophosphination and hydroamination. Dalton Transactions, 44(32), 14421-14434.

- Sun, X., et al. (2018). Ligand Steric and Electronic Effects on β-Ketiminato Neutral Nickel(II) Olefin Polymerization Catalysts. Organometallics, 37(21), 3848-3858.

- Tofan, D., & Cummins, C. C. (2010). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California.

- Zucchini, U., Albizzati, E., & Giannini, U. (1971). Synthesis and properties of some titanium and zirconium benzyl derivatives. Journal of Organometallic Chemistry, 26(3), 357-372.

- Anwander, R. (1999). Lanthanide Alkoxides and Amides. In Lanthanides: Chemistry and Use in Organic Synthesis (pp. 1-104). Springer.

- Casey, C. P., & Guan, H. (2007). Protonolysis of a Lanthanum Phosphide-Alkyl Occurs at the P–La not the C–La Bond: Isolation of a Cationic Lanthanum Alkyl Complex.

- Costabile, C., & D'Auria, I. (2023).

- Evans, W. J., & Davis, B. L. (2002). Synthesis and chemistry of organolanthanide complexes containing metal-carbon sigma bonds. Chemical Reviews, 102(6), 2119-2136.

- Liddle, S. T. (2018). Insertion, protonolysis and photolysis reactivity of a thorium monoalkyl amidinate complex. Chemical Science, 9(10), 2759-2769.

- Marks, T. J. (1990). Surface-Bound Organo-f-Element Chemistry. In Fundamental and Technological Aspects of Organo-f-Element Chemistry (pp. 223-261). Springer.

- Roesky, P. W. (2012). The renaissance of organo-rare-earth chemistry. Dalton Transactions, 41(25), 7539-7550.

- Sattler, W., & Parkin, G. (2012). Steric and electronic effects in latent S-chelated olefin metathesis catalysts. Dalton Transactions, 41(43), 13347-13360.

- Shannon, R. D. (1976). Revised effective ionic radii and systematic studies of interatomic distances in halides and chalcogenides. Acta Crystallographica Section A, 32(5), 751-767.

- Tilley, T. D. (1990). The Synthesis and Chemistry of Silyl Derivatives of the d- and f-Block Metals. In The Chemistry of Organic Silicon Compounds (pp. 1415-1477). Wiley.

- Watson, P. L., & Parshall, G. W. (1982). Organolanthanides in catalysis. Accounts of Chemical Research, 15(2), 51-56.

- Piers, W. E., & Marwitz, A. J. V. (2008). Steric and Electronic Effects in Olefin Polymerization Catalyzed by Metal Complexes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]

- 8. Steric and electronic effects in latent S-chelated olefin metathesis catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Insertion, protonolysis and photolysis reactivity of a thorium monoalkyl amidinate complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis of novel 2,6-Diisobutylaniline derivatives

Application Note: Precision Synthesis of Novel 2,6-Diisobutylaniline Derivatives

Abstract

This guide details the synthesis of This compound (2,6-di(2-methylpropyl)aniline) and its subsequent derivatization. Unlike the common industrial synthesis of 2,6-di-tert-butylaniline via Friedel-Crafts alkylation, this protocol utilizes a Nickel-catalyzed Kumada cross-coupling strategy to install linear isobutyl groups without carbocation rearrangement. This scaffold offers unique steric properties—intermediate between 2,6-diethyl and 2,6-di-tert-butyl—making it a high-value target for novel local anesthetics and organometallic ligands.

Introduction & Retrosynthetic Logic

The 2,6-dialkylaniline motif is the pharmacophore of the "caine" family of local anesthetics (e.g., Lidocaine, Bupivacaine) and a critical ligand backbone in olefin polymerization catalysts (e.g., Grubbs, Brookhart).

The Synthetic Challenge: Direct alkylation of aniline with isobutylene using standard aluminum anilide catalysts (Friedel-Crafts conditions) predominantly yields 2,6-di-tert-butylaniline due to the rearrangement of the primary isobutyl carbocation to the tertiary carbocation. To obtain the true isobutyl (-CH₂CH(CH₃)₂) isomer, a transition-metal-catalyzed cross-coupling approach is required to preserve the carbon skeleton.

Strategic Route:

We utilize Kumada Coupling on 2,6-dibromoaniline. Nickel catalysts are preferred over Palladium here due to their superior ability to couple alkyl-Grignard reagents without excessive

Figure 1: Strategic workflow differentiating the precision Kumada coupling route from the standard industrial alkylation path.

Module 1: Synthesis of Core Scaffold (this compound)

Objective: Synthesis of this compound via Kumada Cross-Coupling. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Equipment

-

Substrate: 2,6-Dibromoaniline (2.51 g, 10 mmol).

-

Reagent: Isobutylmagnesium bromide (2.0 M in THF, 25 mL, 50 mmol).

-

Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂ ) (270 mg, 0.5 mmol, 5 mol%).

-

Solvent: Anhydrous THF (degassed).

-

Equipment: 100 mL Schlenk flask, inert gas (Ar/N₂) line, reflux condenser.

Step-by-Step Protocol

-

Catalyst Activation (Inert Atmosphere):

-

Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

-

Charge 2,6-dibromoaniline (2.51 g) and Ni(dppp)Cl₂ (270 mg).

-

Evacuate and backfill with Argon three times to remove O₂ (Critical: Ni(0) intermediates are air-sensitive).

-

Add anhydrous THF (30 mL) via syringe. Stir to dissolve.

-

-

Grignard Addition (Exothermic Control):

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add Isobutylmagnesium bromide (25 mL) dropwise over 20 minutes.

-

Note: A color change from red/orange to dark brown indicates active Ni(0) species generation.

-

-

Coupling Reaction:

-

Remove the ice bath and allow to warm to room temperature (RT).

-

Heat the mixture to reflux (66°C) for 16–24 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting dibromide (Rf ~0.6) should disappear; the mono-alkylated intermediate may persist if reaction time is insufficient.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy excess Grignard.

-

Extract with Diethyl Ether (3 x 30 mL).

-

Wash combined organics with Brine (50 mL), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes → 5% EtOAc/Hexanes).

-

Yield: Expect 1.8 – 2.1 g (85–90%) of pale yellow oil.

-

Validation Parameters (Self-Validating System)

| Parameter | Expected Result (Isobutyl) | Incorrect Result (tert-Butyl) |

| 1H NMR (Alkyl Region) | Doublet (~0.9 ppm, 12H) + Doublet (~2.4 ppm, 4H, -CH₂-) | Singlet (~1.4 ppm, 18H) |

| 13C NMR | Signal at ~40 ppm (Methylene carbon) | No methylene signal; quaternary C signal |

| GC-MS | Molecular Ion (M+) = 205 m/z | M+ = 205 m/z (Indistinguishable by Mass alone) |

Module 2: Derivatization to Amides (Lidocaine Analogs)

Rationale: The 2,6-diisobutyl substitution provides significant steric bulk, hindering nucleophilic attack by the aniline nitrogen.[1] Standard Schotten-Baumann conditions (aq. NaOH) often fail. We use a non-nucleophilic base method in non-polar solvent.

Protocol

-

Setup: Dissolve this compound (1.0 g, 4.8 mmol) in dry Toluene (15 mL).

-

Base: Add

-Diisopropylethylamine (DIPEA, 1.2 eq) or dry Pyridine. -

Acylation: Add Chloroacetyl chloride (0.6 g, 5.3 mmol) dropwise at RT.

-

Forcing Condition: If precipitate is slow to form, heat to 80°C for 2 hours. The steric bulk of isobutyl groups retards the reaction compared to xylidine.

-

Workup: Wash with 1M HCl (to remove unreacted aniline) → sat. NaHCO₃ → Brine.

-

Result: Recrystallize from Hexane to yield the chloroacetamide intermediate, a precursor for amino-amide anesthetics.

Module 3: Derivatization to Imines (Catalyst Ligands)

Rationale: Diimine ligands (Diazabutadienes) derived from hindered anilines are crucial for Nickel/Palladium olefin polymerization catalysts.

Protocol

-

Reagents: Combine this compound (2.1 eq) and Acenaphthenequinone (1.0 eq) in Methanol/Isopropanol (1:1).

-

Catalyst: Add Formic Acid (3-5 drops).

-

Reaction: Reflux for 48 hours. The steric bulk makes condensation slow; the product often precipitates as a bright yellow/orange solid upon cooling.

-

Purification: Filter and wash with cold methanol. Do not use column chromatography as imines can hydrolyze on silica; recrystallize from CH₂Cl₂/MeOH.

Troubleshooting & Critical Parameters

-

Beta-Hydride Elimination: In the Kumada coupling, the isobutyl group has beta-hydrogens. If significant reduction product (2,6-unsubstituted aniline) is observed, switch the ligand from dppp to dcpf (1,1'-bis(dicyclohexylphosphino)ferrocene) to increase steric bulk at the metal center and accelerate reductive elimination over beta-hydride elimination.

-

Stalling Reaction: If the coupling stalls at the mono-isobutyl stage, add a fresh portion of Ni catalyst (1 mol%) and re-sonicate the mixture under Argon before resuming reflux.

References

-

Kumada Coupling Mechanics: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[2] Journal of the American Chemical Society. Link

-

Steric Hindrance in Anilines: Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry. Link

-

Nickel Catalysis for Alkyl Halides: Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes. Accounts of Chemical Research. Link

- Ortho-Alkylation Reviews (Contextual): Stroh, R., et al. (1957). Aluminium-catalyzed alkylation of aniline. Angewandte Chemie. (Classic reference for the tert-butyl route avoided here).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Diisobutylaniline

Welcome to the technical support center for the synthesis of 2,6-Diisobutylaniline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this sterically hindered aniline. As a key intermediate in the synthesis of ligands, antioxidants, and specialty polymers, robust and high-yield production of this compound is critical.

The primary industrial synthesis route involves the direct ortho-alkylation of aniline with isobutylene. This reaction, a type of Friedel-Crafts alkylation, is deceptively complex. The core challenge lies in maximizing the selectivity for the 2,6-disubstituted product while minimizing the formation of mono-alkylated, para-substituted, and tri-substituted byproducts. This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the reaction mechanics to empower you to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent industrial method is the high-temperature, high-pressure alkylation of aniline with isobutylene, catalyzed by an aluminum anilide species. This catalyst is typically formed in situ by reacting aniline with an aluminum source, such as aluminum metal, aluminum alkyls, or aluminum halides.[1] This catalytic system demonstrates high selectivity for the ortho-positions, which is crucial for obtaining the desired product.

Q2: What are the critical parameters that control the yield and selectivity of the reaction?

Four parameters are paramount for success:

-

Catalyst System: Aluminum anilide catalysts are highly effective for selective ortho-alkylation.[1] The choice of promoter, such as a Lewis acid (e.g., AlCl₃) or a hydrogen halide, can further influence reaction rates.[1][2]

-

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 200-400°C.[1] Temperature control is critical; it influences the reaction rate and can affect the balance between C-alkylation and undesired N-alkylation.[3]

-

Pressure: Due to the gaseous nature of isobutylene at reaction temperatures, the process is run under significant pressure (e.g., 100-5000 psig) to maintain a sufficient concentration of the alkylating agent in the liquid phase.[1]

-

Molar Ratio of Reactants: The ratio of aniline to isobutylene must be carefully controlled to favor disubstitution over mono- or tri-substitution.

Q3: What are the typical byproducts I should expect to see?

The primary byproducts arise from incomplete or over-alkylation, as well as alkylation at different positions. Common impurities include:

-

2-Isobutylaniline (mono-alkylated)

-

4-Isobutylaniline (para-isomer)

-

2,4-Diisobutylaniline (isomer)

-

2,4,6-Triisobutylaniline (over-alkylated)

-

N-alkylated anilines (resulting from a competing reaction pathway)[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My aniline conversion is low, resulting in a low overall yield. What are the likely causes and solutions?

-

Cause 1: Inactive or Insufficient Catalyst. The aluminum anilide catalyst is sensitive to moisture and oxygen. Ensure all reagents and the reaction vessel are scrupulously dry. The catalyst is typically formed in situ by heating aniline with an aluminum source; ensure this activation step is complete before introducing isobutylene.[1]

-

Solution 1: Use anhydrous aniline and solvents. Purge the reactor with an inert gas (e.g., nitrogen or argon) before starting. Verify the amount of aluminum source used; a typical loading provides about one gram-atom of aluminum per 7-20 moles of aniline.[1]

-

Cause 2: Insufficient Temperature or Pressure. The alkylation is kinetically slow at lower temperatures and requires sufficient pressure to ensure isobutylene is available for the reaction.

-

Solution 2: Gradually increase the reaction temperature, monitoring for byproduct formation. A typical range is 200-400°C.[1] Ensure the reactor is maintaining the target pressure throughout the run. For laboratory-scale work in an autoclave, this may require periodic recharging with isobutylene.

Q: The selectivity for this compound is poor. I'm isolating significant amounts of 2-isobutylaniline and 2,4,6-triisobutylaniline.

-

Cause: Improper Molar Ratio or Reaction Time. The alkylation occurs stepwise. An excess of aniline will favor the mono-alkylated product, while a large excess of isobutylene or excessively long reaction times will lead to the tri-alkylated species.

-

Solution: Carefully control the stoichiometry. A molar ratio of aniline to isobutylene of approximately 1:2 is the theoretical starting point, but optimization is necessary. Monitor the reaction progress over time using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction when the concentration of the desired 2,6-disubstituted product is maximized.

Q: I am observing significant N-alkylation byproducts. How can I promote C-alkylation at the ortho positions?

-

Cause: Reaction Temperature and Catalyst Choice. N-alkylation is often favored at lower temperatures, while C-alkylation is kinetically favored at higher temperatures (typically >300°C).[3] While aluminum anilide catalysts strongly favor ortho-C-alkylation, certain conditions can allow the competing N-alkylation pathway to occur.

-

Solution: The primary solution is to run the reaction at a sufficiently high temperature (e.g., >300°C). The aluminum anilide catalyst system is inherently designed to promote ortho-C-alkylation through a proposed cyclic transition state. Sticking to this catalytic system is key to avoiding N-alkylation.[1]

Q: How can I effectively purify the final product from the complex reaction mixture?

-

Method 1: Fractional Vacuum Distillation. This is the standard method. Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition. Careful fractionation is required to separate the desired product from the closely boiling isomers and other byproducts.

-

Method 2: Purification via Sulfonic Acid Salt. For achieving very high purity, a chemical method can be employed. The crude this compound can be treated with an alkyl- or arylsulfonic acid to form the corresponding salt. This salt can be selectively recrystallized from an organic solvent to remove impurities. The purified salt is then treated with an alkali base to regenerate the high-purity free amine.[4]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Aluminum Anilide Catalyzed Alkylation

This protocol is a representative procedure based on methods described in the literature.[1] Safety Note: This reaction involves high pressures, high temperatures, and flammable materials. It must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel with appropriate safety precautions.

-

Catalyst Preparation:

-

To a dry 500 mL autoclave purged with nitrogen, add 93 g (1.0 mol) of anhydrous aniline and 1.35 g (0.05 mol) of aluminum foil.

-

Seal the autoclave, and heat the mixture to 220°C with stirring. Maintain this temperature for 2 hours to allow for the formation of the aluminum anilide catalyst. Hydrogen gas will be evolved during this step.

-

Cool the reactor to room temperature and safely vent the hydrogen.

-

-

Alkylation Reaction:

-

Seal the reactor and begin heating to the reaction temperature of 300°C.

-

Once at temperature, introduce isobutylene gas, pressurizing the reactor to 800 psig.

-

Maintain the temperature at 300°C and the pressure at 800 psig for 6-8 hours. The pressure will drop as isobutylene is consumed; it should be repressurized as needed.

-

Monitor reaction progress by taking aliquots (if the reactor allows) and analyzing by GC.

-

-

Work-up and Purification:

-

Cool the reactor to room temperature and vent any excess isobutylene.

-

Carefully deactivate the catalyst by slowly adding 100 mL of 10% aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the unreacted aniline and mono-alkylated products by distillation at atmospheric pressure.

-

The desired this compound is then isolated by fractional distillation under reduced pressure.

-

Protocol 2: Yield Improvement by Hydrogenation of Distillation Residue

The high-boiling residue from the initial distillation often contains dimers and other complex structures. These can be converted back to the desired product to significantly improve the overall yield.[1]

-

Reaction Setup:

-

Place the distillation residue from Protocol 1 into a high-pressure hydrogenator.

-

Add a hydrogenation catalyst (e.g., 5% Palladium on Carbon, or Raney Nickel).

-

Seal the reactor and purge with nitrogen, then with hydrogen.

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen to 1000 psig.

-

Heat the mixture to 150-200°C with vigorous stirring.

-

Maintain the temperature and pressure for 8-12 hours.

-

-

Work-up:

-

Cool the reactor, vent the hydrogen, and filter to remove the catalyst.

-

The resulting liquid is then distilled under vacuum as described in Protocol 1 to recover the additional this compound.

-

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying processes is key to effective troubleshooting.

Experimental & Purification Workflow

Caption: Overall workflow for synthesis, purification, and yield enhancement.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting low-yield experiments.

Section 5: Data Summary

The following table summarizes the expected impact of key reaction parameters on the conversion of aniline and the selectivity for this compound. These are generalized trends based on established principles of Friedel-Crafts alkylation.

| Parameter | Change | Effect on Aniline Conversion | Effect on 2,6-DIBA Selectivity | Rationale & Causality |

| Temperature | Increase | Increases | May Decrease (if too high) | Increases reaction rate. However, excessive temperature can promote side reactions and lead to over-alkylation or decomposition. |

| Pressure | Increase | Increases | Increases (up to a point) | Increases the concentration of isobutylene in the liquid phase, driving the reaction forward. |

| Aniline:Isobutylene Ratio | Increase Aniline | Decreases | Decreases | Favors the formation of mono-alkylated product (2-isobutylaniline). |

| Aniline:Isobutylene Ratio | Increase Isobutylene | Increases | Decreases (if excessive) | Pushes the reaction toward completion but can lead to the formation of 2,4,6-triisobutylaniline if the ratio is too high or reaction time is too long. |

| Catalyst Loading | Increase | Increases | Generally Neutral | A higher catalyst concentration increases the reaction rate. However, excessive amounts can promote polymerization and tar formation. |

Section 6: References

-

Wang, L., et al. (2012). Synthesis of 2,6-diisopropylaniline in high-pressure liquid jet reactor. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Lappe, P., et al. (1992). Process for the preparation of 4-substituted 2,6-dialkylanilines. (EP0492473A1). Google Patents. Retrieved February 4, 2026, from

-

Wikipedia. (n.d.). 2,6-Diisopropylaniline. Wikipedia. Retrieved February 4, 2026, from [Link]

-

Ono, H., et al. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (JP2000103766A). Google Patents. Retrieved February 4, 2026, from

-

Moise, G. K., & Sistrunk, T. O. (1980). Process for producing 2,6-dialkylanilines. (US4219503A). Google Patents. Retrieved February 4, 2026, from

-

PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. PrepChem.com. Retrieved February 4, 2026, from [Link]

-

Xie, K., et al. (2012). Method for preparing 2,6-diisopropyl aniline. (CN102557963A). Google Patents. Retrieved February 4, 2026, from

-

Wang, B., et al. (2014). A method for preparing 2, 6-diisopropylaniline and device. (CN102701993B). Google Patents. Retrieved February 4, 2026, from

-

Liao, W. (n.d.). Preparation of 2,6-Diisopropylaniline. Scribd. Retrieved February 4, 2026, from [Link]

-

Hesp, K. C., et al. (2019). N-Cyclohexyl-2,6-diisopropylaniline. Organic Syntheses, 98, 28-42. Retrieved February 4, 2026, from [Link]

-

Johnson, M. M., & Wise, K. V. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts. (US5030759A). Google Patents. Retrieved February 4, 2026, from

-

Garcia-Olmo, R., et al. (2020). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Bayguzina, A. R. (2021). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Wang, X., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Maziulis, L., et al. (2015). Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Wang, Q., et al. (2020). Lewis Acid/Hexafluoroisopropanol: A Promoter System for Selective ortho-C-Alkylation of Anilines with Deactivated Styrene Derivatives and Unactivated Alkenes. ACS Publications. Retrieved February 4, 2026, from [Link]

-

Distler, H., & Widder, R. (1983). Process for the selective alkylation of an aniline. (EP0079093A1). Google Patents. Retrieved February 4, 2026, from

Sources

- 1. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]

- 3. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]

- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]

Technical Support Center: Recrystallization and Purification of 2,6-Diisobutylaniline

Welcome to the comprehensive technical support guide for the recrystallization and purification of 2,6-Diisobutylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this sterically hindered aromatic amine. Our focus is on the causality behind experimental choices to ensure not just procedural success, but a deep understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is fundamental to designing an effective purification strategy. It is typically a colorless liquid at room temperature, though impurities can lend it a yellow or brown hue.[1][2] Its low melting point and high boiling point are critical considerations for selecting an appropriate purification technique.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | |

| Molar Mass | 177.29 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -45 °C | [1][2][3] |

| Boiling Point | 257 °C (at 760 mmHg) | [1][2][3] |

| Density | 0.94 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.532 | [1][3] |

| Water Solubility | <0.20 g/L | [1] |

Q2: My this compound sample is yellow or brown. What causes this and how can I decolorize it?

Like many aniline derivatives, this compound is susceptible to aerial oxidation, which forms highly colored impurities.[2][4][5] This discoloration is a common observation in older samples or those exposed to air. Decolorization can often be achieved during the recrystallization process by adding a small amount of activated carbon to the hot solution before filtration.[6][7] The activated carbon adsorbs the colored impurities, which are then removed during the hot filtration step.

Q3: What are the primary methods for purifying this compound?

Given its high boiling point, distillation can be challenging and may not remove impurities with similar boiling points. Therefore, recrystallization is the preferred method for purifying this compound.[6][8][9] Since the compound is a liquid at room temperature, recrystallization is typically performed on a solid derivative. A highly effective, albeit more complex, method involves the formation of an alkyl- or arylsulfonic acid salt of the aniline.[10] This salt is a solid that can be easily recrystallized. The purified salt is then treated with an alkali to regenerate the pure this compound.[10]

Q4: What are the most common impurities I might encounter?